molecular formula C19H16Cl2N4O4S B4034288 2-(2,4-dichlorophenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide

2-(2,4-dichlorophenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide

Cat. No.: B4034288
M. Wt: 467.3 g/mol
InChI Key: XHECEPWEIJKYSS-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide is a useful research compound. Its molecular formula is C19H16Cl2N4O4S and its molecular weight is 467.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.0269316 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

Research has shown the utility of β-oxoanilides and acetoacetanilides in heterocyclic synthesis, leading to the creation of new polyfunctionally substituted pyridine, pyrazole, and thienopyridine derivatives. These compounds have been synthesized through reactions involving condensation with different reagents, demonstrating the versatility of the core structure for generating complex heterocyclic systems with potential biological activity (Hussein, Harb, & Mousa, 2008; Harb, Hussein, & Mousa, 2006).

Anticancer Potential

Novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides have been synthesized and evaluated for their in vitro anticancer activity. Some of these compounds showed promising activity profiles and selectivity towards leukemia, colon cancer, and melanoma, highlighting the potential for further development as anticancer agents (Szafrański & Sławiński, 2015).

Cross-Coupling Reactions

Studies involving pyrimidin-2-yl sulfonates have demonstrated their efficacy in cross-coupling reactions with phenols and anilines, yielding C2-aryloxy- and arylaminopyrimidines. These findings open avenues for the synthesis of diverse pyrimidine derivatives with varied functional groups, which could be of significant interest in drug discovery and material science (Quan et al., 2013).

Antimicrobial Activities

Compounds derived from the core structure have been explored for their antimicrobial properties. For instance, novel spiro compounds and derivatives have shown potent activity against both Gram-negative and Gram-positive bacteria, as well as antifungal activity, indicating their potential as leads for developing new antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).

Material Science Applications

In the field of material science, the synthesis and characterization of new optically active poly(azo-ester-imide)s via interfacial polycondensation have been reported. These polymers, derived from related chemical structures, exhibit good thermal stability and optical activities, suggesting their application in high-performance materials and optical devices (Hajipour, Zahmatkesh, Roosta, & Ruoho, 2009).

Herbicidal Activity

Furthermore, novel derivatives containing sulfiliminyl moieties have been synthesized and assessed for their acaricidal and insecticidal activities. These studies underline the potential of these compounds in agricultural applications, especially in pest control, highlighting a diverse range of utilities beyond medicinal chemistry (Yu et al., 2019).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O4S/c1-12(29-17-8-3-13(20)11-16(17)21)18(26)24-14-4-6-15(7-5-14)30(27,28)25-19-22-9-2-10-23-19/h2-12H,1H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHECEPWEIJKYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.